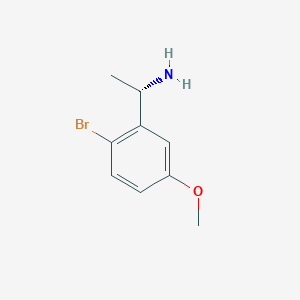

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine

Description

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-5-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1 |

InChI Key |

HJOPCDKLJNZKIA-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)Br)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)Br)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Introduction of the bromo substituent at the 2-position of a suitably substituted phenyl ring.

- Installation or preservation of the methoxy group at the 5-position.

- Formation of the ethanamine side chain with retention of (S)-chirality.

- Optional protection/deprotection steps depending on the synthetic route.

Method 1: Bromination of (S)-1-(5-methoxyphenyl)ethanamine

One straightforward approach is the regioselective bromination of (S)-1-(5-methoxyphenyl)ethanamine at the 2-position of the aromatic ring.

- Starting Material: (S)-1-(5-methoxyphenyl)ethanamine

- Brominating Agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Typically dichloromethane (DCM) or acetic acid

- Temperature: Controlled low temperatures (0 °C to room temperature) to avoid polybromination

- Outcome: Selective monobromination at the ortho position relative to the methoxy group, yielding this compound

This method requires careful control to avoid overbromination and racemization of the chiral center.

Method 2: Reductive Amination of 2-Bromo-5-methoxyacetophenone

An alternative and commonly used method involves reductive amination of 2-bromo-5-methoxyacetophenone with an appropriate amine source.

- Step 1: Synthesis of 2-bromo-5-methoxyacetophenone by bromination of 5-methoxyacetophenone.

- Step 2: Reductive amination using (S)-configuration amine or chiral catalysts to induce stereoselectivity.

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

- Solvents: Methanol, ethanol, or dichloroethane.

- Conditions: Room temperature to mild heating, inert atmosphere (argon or nitrogen).

This method ensures the introduction of the ethanamine side chain with stereochemical control.

Method 3: Asymmetric Synthesis via Chiral Catalysts

Advanced synthetic routes employ asymmetric catalysis to construct the chiral amine moiety directly:

- Starting from 2-bromo-5-methoxybenzaldehyde or related precursors.

- Use of chiral catalysts such as chiral phosphoric acids or transition metal complexes.

- Formation of imines followed by asymmetric reduction.

- Yields and enantiomeric excesses (ee) are optimized by catalyst and condition selection.

This method provides high stereoselectivity but may require more complex catalyst systems.

Representative Experimental Data and Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS, DCM, 0 °C to RT | 60-80 | Monobromination at ortho position |

| 2 | Reductive Amination | 2-bromo-5-methoxyacetophenone, NH3 or amine, NaBH3CN, MeOH, RT | 70-90 | Retains (S)-configuration if chiral amine used |

| 3 | Asymmetric Catalysis | 2-bromo-5-methoxybenzaldehyde, chiral catalyst, H2 or NaBH3CN | 65-85 | High enantiomeric excess achievable |

Detailed Research Findings

Bromination Specifics

- Bromination of 5-methoxyacetophenone or related phenyl ethanamine derivatives is regioselective due to directing effects of the methoxy group.

- Use of N-bromosuccinimide allows milder conditions and better control.

- Overbromination can be minimized by low temperature and stoichiometric control.

Reductive Amination Insights

- Reductive amination is a robust method to introduce the ethanamine side chain.

- Sodium cyanoborohydride is preferred for its selective reduction of imines over ketones.

- Use of (S)-configured amines or chiral auxiliaries ensures stereochemical fidelity.

- Workup involves aqueous quenching, extraction, and purification by chromatography or crystallization.

Chiral Catalysis and Scale-Up

- Recent advances enable scale-up preparation of chiral amines similar to this compound using asymmetric hydrogenation.

- Control of exotherm and hydrogen gas evolution is critical during scale-up.

- Crystallization from hexanes/ether mixtures can yield high-purity crystalline products with good yields (~75%).

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reagents | Stereochemical Control | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | (S)-1-(5-methoxyphenyl)ethanamine | Br2 or NBS | Retention of (S) | 60-80 | Simple, direct bromination | Risk of overbromination |

| 2 | 2-bromo-5-methoxyacetophenone | NH3 or amine, NaBH3CN | Chiral amine source | 70-90 | High yield, good stereocontrol | Requires ketone precursor |

| 3 | 2-bromo-5-methoxybenzaldehyde | Chiral catalyst, NaBH3CN or H2 | Asymmetric catalysis | 65-85 | High ee, scalable | Catalyst cost and complexity |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups influences its binding affinity and selectivity. The ethanamine side chain plays a crucial role in its interaction with biological molecules, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (CAS 949160-14-9)

- Molecular Formula: C₉H₁₂BrNO (identical to the target compound).

- Key Differences : The bromine is at the 4-position instead of the 2-position.

- Impact: Positional isomerism alters electronic distribution and steric effects.

(S)-1-(2-Bromophenyl)ethanamine (CAS 140632-12-8)

- Molecular Formula : C₈H₁₀BrN (lacks the methoxy group).

- Key Differences : Absence of the 5-methoxy substituent.

- Impact : The methoxy group’s electron-donating resonance effect is lost, reducing the ring’s electron density. This could decrease stability in oxidative environments or alter solubility .

Halogen and Functional Group Variations

(1S)-1-(5-Bromo-2-fluorophenyl)ethanamine (CAS 1228565-59-0)

- Molecular Formula : C₈H₉BrFN.

- Key Differences : Replaces the 5-methoxy group with a 2-fluoro substituent.

- Impact : Fluorine’s strong electronegativity introduces an electron-withdrawing inductive effect, opposing the methoxy group’s electron-donating resonance. This increases the compound’s polarity and may enhance metabolic stability .

(R)-1-(5-Bromo-2-methylphenyl)ethanamine (CAS 1213107-96-0)

- Molecular Formula : C₉H₁₂BrN.

- Key Differences : Substitutes the 5-methoxy group with a 2-methyl group.

- Impact: The methyl group is electron-donating via hyperconjugation but lacks the methoxy group’s hydrogen-bonding capacity.

Heterocyclic Analogues

(S)-1-(5-Bromo-3-chloropyridin-2-yl)ethanamine (CAS 793695-16-6)

- Molecular Formula : C₇H₈BrClN₂.

- Key Differences : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom.

- Impact : The pyridine ring’s basic nitrogen enhances water solubility and enables hydrogen bonding. The presence of both bromo and chloro substituents may confer unique reactivity in cross-coupling reactions .

Stereochemical Variants

(R)-1-(5-Bromo-2-methylphenyl)ethanamine (CAS 1213107-96-0)

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~230.11* | Not reported | Not reported | 2-Bromo, 5-methoxy |

| (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine | 230.11 | Not reported | Not reported | 4-Bromo, 2-methoxy |

| (1S)-1-(5-Bromo-2-fluorophenyl)ethanamine | 218.07 | 239.8 | 1.5 | 5-Bromo, 2-fluoro |

| (S)-1-(5-Bromo-3-chloropyridin-2-yl)ethanamine | 235.51 | Not reported | Not reported | Pyridine, 5-bromo, 3-chloro |

*Estimated based on molecular formula.

Biological Activity

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine, an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, has garnered interest due to its potential therapeutic applications. Its molecular formula is CHBrNO, with a molecular weight of approximately 230.1 g/mol. The compound's chirality, indicated by the (S) configuration, significantly influences its biological activity and chemical reactivity.

Chemical Structure and Properties

The chemical structure of this compound is pivotal in understanding its biological interactions. The presence of both the bromine and methoxy groups contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 230.1 g/mol |

| Chirality | (S) |

Neurotransmitter Interaction

Research indicates that compounds similar in structure to this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest potential psychoactive properties, making it a candidate for pharmacological research focused on mood disorders and other neurological conditions .

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound reveals that modifications to the phenyl ring can significantly affect receptor activity. For instance, the presence of methoxy groups has been shown to enhance agonist potency at serotonin receptors .

In comparative studies, similar compounds such as 1-(2-Bromo-4-methoxyphenyl)ethanamine and 1-(2-Bromo-5-chlorophenyl)ethanamine have been investigated for their biological effects, highlighting the importance of specific substituents in determining activity.

Case Study 1: Psychoactive Effects

A case study reported the effects of a related compound, 25I-NBOMe, which exhibited significant psychoactive effects leading to severe behavioral changes in users. This underscores the potential risks associated with compounds structurally related to this compound, suggesting that further investigation into its safety profile is warranted .

Case Study 2: Antitumor Activity

Another study explored the antitumor properties of compounds structurally similar to this compound. Results indicated sub-micromolar cytotoxicity against various human tumor cell lines, demonstrating that structural modifications can lead to significant variations in biological activity .

Research Findings

Recent investigations have focused on the binding affinities of this compound at various receptors:

| Receptor Type | Binding Affinity (IC) | Notes |

|---|---|---|

| 5-HT | Not specified | Potential agonist |

| Dopamine D2 | Not specified | Investigated for mood disorders |

These findings highlight the need for comprehensive studies to elucidate the full spectrum of biological activities.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine with high enantiomeric purity?

- Methodological Answer: Chiral resolution via diastereomeric salt formation or catalytic asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) are common approaches. Reductive amination of 2-bromo-5-methoxyacetophenone with a chiral amine precursor, followed by purification via recrystallization or chromatography, can yield high enantiomeric excess (ee >98%) . Monitoring reaction progress with chiral HPLC ensures stereochemical fidelity.

Q. How can researchers characterize the enantiomeric purity and structural identity of this compound?

- Methodological Answer:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers and quantifies ee .

- Polarimetry measures optical rotation (e.g., [α]D²⁵ = +15° to +25° in methanol) to confirm chirality.

- NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular structure and halogen/methoxy substituent positions .

Q. What experimental conditions are critical for maintaining stability during storage?

- Methodological Answer: Store under inert gas (argon) at 2–8°C in amber glass vials to prevent degradation via oxidation or photolysis. Avoid exposure to moisture, as hydrolysis of the bromine substituent may occur. Solubility in ethanol or DMSO (10 mM stock solutions) ensures compatibility with biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields in reductive amination for this compound?

- Methodological Answer:

- Catalyst Screening: Test Pd/C, Raney Ni, or NaBH₄ with chiral auxiliaries to enhance stereoselectivity.

- Solvent Optimization: Use methanol or THF to balance reaction rate and byproduct formation.

- pH Control: Maintain pH 6–7 with ammonium acetate to stabilize intermediates.

Yields >70% are achievable with iterative parameter adjustments, validated by TLC and LC-MS .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

- Methodological Answer:

- Orthogonal Assays: Compare radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP modulation) to confirm target engagement.

- Structural Modeling: Use molecular docking (AutoDock Vina) to predict interactions with serotonin or dopamine receptors, correlating substituent effects (bromo vs. methoxy) with activity.

- Batch Consistency: Verify compound purity (ee, residual solvents) and receptor preparation protocols to eliminate variability .

Q. How do substituent positions (bromo at C2, methoxy at C5) influence biological activity?

- Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., bromo at C3, methoxy at C4) and test in neuropharmacological models (e.g., forced swim test for antidepressant activity).

- Computational Analysis: Density Functional Theory (DFT) calculations reveal electronic effects; the C2 bromine enhances lipophilicity (ClogP ~2.5), while C5 methoxy modulates π-π stacking in receptor binding .

Q. What techniques validate the compound’s stability under physiological conditions?

- Methodological Answer:

- Simulated Gastric Fluid (SGF) Assay: Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via LC-MS.

- Plasma Stability Test: Monitor decomposition in rat plasma (37°C, 24 hr) to assess bioavailability.

- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.